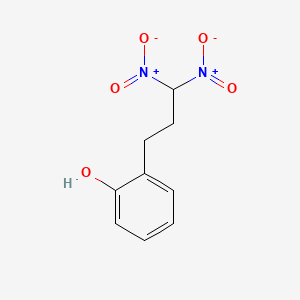

Dinitropropylphenol

説明

Dinitropropylphenol (DNP) is a synthetic phenolic compound characterized by a phenol ring substituted with two nitro (-NO₂) groups and a propyl (-C₃H₇) chain. Nitro groups confer electron-withdrawing properties, increasing acidity (pKa) and influencing reactivity, while the propyl chain may enhance lipophilicity, affecting solubility and environmental persistence .

特性

CAS番号 |

51053-33-9 |

|---|---|

分子式 |

C9H10N2O5 |

分子量 |

226.19 g/mol |

IUPAC名 |

2-(3,3-dinitropropyl)phenol |

InChI |

InChI=1S/C9H10N2O5/c12-8-4-2-1-3-7(8)5-6-9(10(13)14)11(15)16/h1-4,9,12H,5-6H2 |

InChIキー |

YLIPAWHGPCUKFA-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)CCC([N+](=O)[O-])[N+](=O)[O-])O |

正規SMILES |

C1=CC=C(C(=C1)CCC([N+](=O)[O-])[N+](=O)[O-])O |

他のCAS番号 |

51053-33-9 |

同義語 |

dinitropropylphenol |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

DNP’s chemical behavior and applications can be contextualized by comparing it to structurally related phenolic derivatives:

Structural Analogues

- 4,4’-Isopropylidenediphenol (Bisphenol A, BPA): Structure: Two phenol rings linked by an isopropylidene group. Properties: Higher molecular weight (228.29 g/mol) and lower acidity (pKa ~10.3) due to electron-donating alkyl bridges. Applications: Polycarbonate plastics, epoxy resins. Regulatory Status: Listed as a Substance of Very High Concern (SVHC) by ECHA due to endocrine-disrupting effects .

- 4,4’-Sulfonyldiphenol (Bisphenol S, BPS): Structure: Sulfonyl (-SO₂-) bridge between phenol rings. Properties: Higher thermal stability and water solubility compared to BPA. Applications: BPA substitute in thermal paper and plastics. Toxicity: Persistence in aquatic systems raises environmental concerns .

- 6-Chloro-2,4-diisopropyl Phenol: Structure: Chloro (-Cl) and branched isopropyl substituents. Properties: Increased molecular weight (242.7 g/mol) and lipophilicity (LogP ~4.5). Applications: Antimicrobial agents. Data Source: NIST Standard Reference Database .

- Phenol, 4-(1,1-dimethylpropyl): Structure: Tertiary alkyl substituent. Properties: High LogP (~3.8) and volatility (vapor pressure ~0.1 mmHg). Applications: Fragrance stabilizers. Retention Data: GC retention indices correlate with branched alkyl groups .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP | Water Solubility (mg/L) | pKa |

|---|---|---|---|---|

| Dinitropropylphenol* | ~213.1 (estimated) | ~2.1 | <100 (predicted) | ~7.5 |

| 4,4’-Isopropylidenediphenol | 228.29 | 3.32 | 120–300 | 10.3 |

| 4,4’-Sulfonyldiphenol | 250.27 | 1.85 | 1,100 | 8.5 |

| 6-Chloro-2,4-diisopropyl Phenol | 242.7 | 4.5 | 15 | 9.8 |

| Phenol, 4-(1,1-dimethylpropyl) | 164.24 | 3.8 | 250 | 10.1 |

*Estimated using group contribution methods. Nitro groups reduce LogP compared to alkylated phenols .

Toxicity and Environmental Impact

- DNP : Predicted to exhibit moderate acute toxicity (LD50 ~300 mg/kg, rat) due to nitro groups, which may form reactive intermediates.

- BPA/BPS : Endocrine disruption at low doses (EC50 < 1 µg/L) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。